2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide
Overview
Description
2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide is a chlorinated derivative of acetamide. It is known for its unique structural properties, which include a side chain that is ortho to the chlorine atom. This compound crystallizes in a conformation where the hydrogen bonds are directed toward nitrogen. It has been shown to inhibit bacterial growth by interfering with protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide typically involves the reaction of 2,5-dichlorophenyl ethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its antibacterial properties and its ability to interfere with protein synthesis.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide exerts its effects involves the inhibition of bacterial protein synthesis. The compound interferes with the function of ribosomes, preventing the translation of mRNA into proteins. This disruption of protein synthesis ultimately leads to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide
- 2-Chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide
- 2-Chloro-N,N-dimethylacetamide
Uniqueness
2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide is unique due to its specific structural configuration, which includes the ortho position of the chlorine atom on the phenyl ring. This configuration contributes to its distinct chemical and biological properties, such as its ability to inhibit bacterial growth by interfering with protein synthesis .
Properties
IUPAC Name |
2-chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c11-6-10(15)14-4-3-7-5-8(12)1-2-9(7)13/h1-2,5H,3-4,6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJBRTGXGPMOLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCNC(=O)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234075 | |
Record name | 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34162-23-7 | |
Record name | 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34162-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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